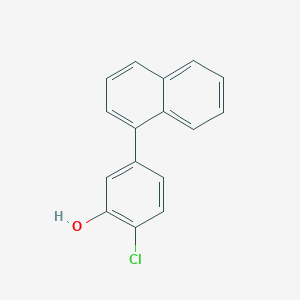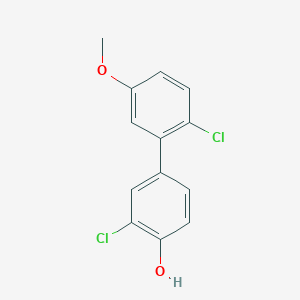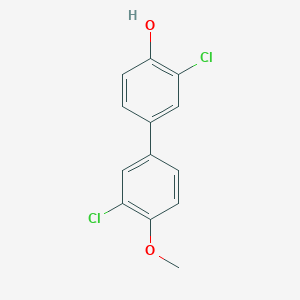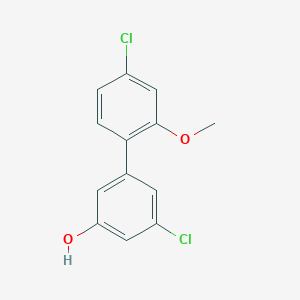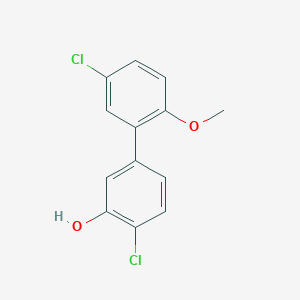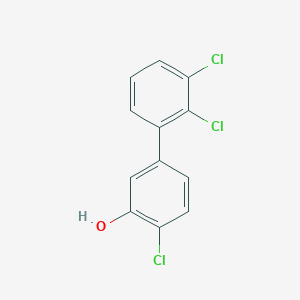
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, is a chemical compound used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 270.51 g/mol and a melting point of 113-115 °C. It is an organochlorine compound which is stable and non-volatile. It is insoluble in water but soluble in common organic solvents such as ethanol and acetone. It is also known by its common name of trifluoromethylphenol or TFMP.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. It is also used as a starting material for the synthesis of other compounds such as pharmaceuticals and agrochemicals.
Wirkmechanismus
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, is an organochlorine compound which is stable and non-volatile. It is insoluble in water but soluble in common organic solvents such as ethanol and acetone. It is used as a catalyst in the synthesis of polymers and other materials. It is also used as a starting material for the synthesis of other compounds such as pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, is a non-toxic and non-irritant compound. It is not known to have any adverse effects on humans or animals. It is not known to interact with any enzymes or receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, in lab experiments is its stability. It is a non-volatile and non-toxic compound which is insoluble in water but soluble in common organic solvents such as ethanol and acetone. This makes it an ideal reagent for use in a variety of organic synthesis processes. However, it is important to note that this compound is not approved for use in pharmaceuticals or agrochemicals.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%. It could be used as a catalyst in the synthesis of polymers and other materials. It could also be used as a starting material for the synthesis of other compounds such as pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of other organic compounds and in the development of new drugs. Finally, it could be used as an analytical tool in the study of biochemical and physiological processes.
Synthesemethoden
3-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, can be synthesized by a two-step reaction. The first step involves the reaction of 4-trifluoromethylphenol and thionyl chloride in a 1:1 molar ratio. This reaction produces 4-chloro-5-(4-trifluoromethylphenyl)phenol. The second step involves the reaction of 4-chloro-5-(4-trifluoromethylphenyl)phenol with sodium hydroxide in a 1:1 molar ratio. This reaction produces 3-chloro-5-(4-trifluoromethylphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
3-chloro-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDXYOLLZUBMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686091 |
Source


|
| Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-trifluoromethylphenyl)phenol | |
CAS RN |
1261805-86-0 |
Source


|
| Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)

